1-(4-Phenyl-1,3-thiazol-2-yl)piperazine dihydrochloride
Overview
Description
1-(4-Phenyl-1,3-thiazol-2-yl)piperazine dihydrochloride is a chemical compound that features a piperazine ring substituted with a phenyl-thiazole moiety. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmacology. The presence of both piperazine and thiazole rings in its structure contributes to its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Phenyl-1,3-thiazol-2-yl)piperazine dihydrochloride can be synthesized through various methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups . These methods typically require specific reaction conditions such as the presence of a base like lithium bis(trimethylsilyl)amide (LiHMDS) or the use of transition metal catalysts .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as flow chemistry and the use of automated reactors can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Phenyl-1,3-thiazol-2-yl)piperazine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
1-(4-Phenyl-1,3-thiazol-2-yl)piperazine dihydrochloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-(4-Phenyl-1,3-thiazol-2-yl)piperazine dihydrochloride involves its interaction with specific molecular targets. For instance, it may bind to DNA and interact with topoisomerase II, leading to DNA double-strand breaks and cell death . The compound’s effects are mediated through pathways involving these molecular targets, which contribute to its biological activities.
Comparison with Similar Compounds
4-Phenyl-1,3-thiazole-2-amines: These compounds share the thiazole moiety and exhibit similar biological activities.
Piperazine derivatives: Compounds like trimetazidine, ranolazine, and aripiprazole contain the piperazine ring and are used in various therapeutic applications.
Uniqueness: 1-(4-Phenyl-1,3-thiazol-2-yl)piperazine dihydrochloride is unique due to the combination of the phenyl-thiazole and piperazine moieties, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile compound in medicinal chemistry and pharmacology.
Properties
IUPAC Name |
4-phenyl-2-piperazin-1-yl-1,3-thiazole;dihydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3S.2ClH/c1-2-4-11(5-3-1)12-10-17-13(15-12)16-8-6-14-7-9-16;;/h1-5,10,14H,6-9H2;2*1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLPAWBLWVZNZKD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC(=CS2)C3=CC=CC=C3.Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17Cl2N3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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